N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a phenyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . This reaction can be optimized by adjusting the solvent, temperature, and molar equivalents of reagents used.
Industrial Production Methods
Industrial production of this compound may involve scalable and operator-friendly procedures. For instance, a one-step, low-cost, and scalable procedure has been reported for synthesizing similar compounds . This method ensures high purity and yield without the need for extensive purification work-up.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like ceric ammonium nitrate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dearylated products, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. It may act on sensory tracts in the spinal cord, similar to other compounds in its class . Additionally, it can interact with enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different functional groups.
Uniqueness
N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in scientific research and industry.
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-2-26-18-11-9-17(10-12-18)23-22(25)16-8-13-20-19(14-16)21(27-24-20)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,25) |
InChI Key |
OAKDJFKXDFBCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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